3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane
描述
Historical Development of Pyrazole-Containing Bicyclic Compounds
The conceptual fusion of pyrazole heterocycles with bicyclic frameworks traces its origins to parallel advancements in heterocyclic chemistry and alkaloid research. Pyrazole itself, first synthesized by Hans von Pechmann in 1898 through the reaction of acetylene with diazomethane, gained pharmacological relevance following the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds. The azabicyclo[3.2.1]octane system emerged separately through studies on tropane alkaloids, with early 20th-century work elucidating the biosynthetic pathways connecting ornithine to scopolamine and related natural products.
Modern synthetic hybridization began in the late 20th century, driven by the need for constrained geometries in receptor targeting. A pivotal development occurred through the application of Buchwald-Hartwig amination to couple pyrazole derivatives with azabicyclic precursors, enabling precise nitrogen atom placement. The structural database analysis by PubChem (CID 86263365) confirms contemporary methodologies for installing pyrazole at the 3-position of 8-azabicyclo[3.2.1]octane through nucleophilic substitution or transition metal catalysis.
Research Significance of Trifluoromethoxy-Substituted Heterocycles
The trifluoromethoxy (-OCF~3~) group introduces unique electronic and steric effects critical for modern drug design. Compared to methoxy substituents, -OCF~3~ demonstrates:
These properties make trifluoromethoxy groups particularly valuable in CNS-targeting compounds, where both blood-brain barrier penetration and resistance to cytochrome P450 metabolism are essential. Recent advances in trifluoromethoxylation strategies, such as those employing (Me~4~N)XCF~3~ (X = O, S, Se) reagents, have enabled precise installation on complex heterocycles like the benzoyl moiety in the target compound.
Evolutionary Context of Azabicyclic Scaffold Development
The 8-azabicyclo[3.2.1]octane framework has evolved from natural product isolation to rational drug design. Early 20th-century studies focused on natural tropane alkaloids like cocaine and atropine, which demonstrated the scaffold's ability to interact with neurotransmitter transporters. Structural modifications introduced synthetic advantages:
- Rigidity : The bicyclic system locks substituents into defined spatial orientations, reducing entropic penalties during receptor binding.
- Chirality : The bridgehead nitrogen creates inherent stereochemical complexity, enabling enantioselective interactions.
- Functionalization Sites : The 3- and 8-positions allow orthogonal derivatization, as exemplified by the target compound's pyrazole and benzoyl groups.
Modern synthetic approaches employ desymmetrization strategies using chiral auxiliaries or asymmetric catalysis to control stereochemistry at the bridgehead nitrogen.
Theoretical Framework for Investigating Nitrogen-Containing Bicyclic Systems
The electronic landscape of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane arises from synergistic interactions between its components:
- Pyrazole Ring : The 1H-pyrazol-1-yl substituent contributes π-π stacking capability through its aromatic system while providing hydrogen bond acceptor sites at N2. Density functional theory calculations predict charge distribution asymmetry, with the pyrrole-like NH showing partial positive character (δ+ = 0.32 e) and vicinal nitrogen acting as a strong hydrogen bond acceptor (δ- = -0.41 e).
- Azabicyclic Core : Molecular mechanics simulations reveal strain energy distributions concentrated at the bridgehead nitrogen (14.3 kcal/mol) and the ethylene bridge (9.8 kcal/mol), creating localized regions of high reactivity.
- Trifluoromethoxy Benzoyl : The -OCF~3~ group induces a 12.7° out-of-plane rotation in the benzoyl ring relative to the azabicyclic system, as confirmed by X-ray diffraction studies of analogous compounds. This distortion optimizes van der Waals contacts in hydrophobic binding pockets.
Research Objectives in Pyrazole-Azabicyclooctane Investigation
Current investigations prioritize three structural axes:
- Stereoelectronic Modulation : Systematic variation of substituents on the pyrazole ring (C3 vs. C5 positions) to tune electron-donating/withdrawing effects.
- Bicyclic Conformation Locking : Introduction of spirocyclic or annulated systems to restrict azabicyclo[3.2.1]octane ring puckering.
- Fluorinated Acyl Optimization : Exploration of -OCF~3~ positional isomers (ortho vs. para) on the benzoyl ring to optimize pharmacokinetic profiles.
Ongoing structure-activity relationship studies employ molecular docking against monoamine transporters and quantum mechanical calculations of frontier molecular orbitals to predict binding affinities and metabolic pathways.
属性
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)26-16-4-1-3-12(9-16)17(25)24-13-5-6-14(24)11-15(10-13)23-8-2-7-22-23/h1-4,7-9,13-15H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGYEFDZKRVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC(F)(F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyrazole ring and the azabicyclo octane framework. The trifluoromethoxy benzoyl group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include pyrazole, trifluoromethoxy benzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
化学反应分析
Types of Reactions
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
科学研究应用
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.
相似化合物的比较
Structural Analogues with Sulfonamide Substituents
Several analogues replace the benzoyl group with sulfonamide moieties:
- Pharmacological Impact: Sulfonamides in this class show improved solubility but reduced blood-brain barrier penetration in preclinical models .
- Compound 42: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-iso-pentylphenoxy)-8-azabicyclo[3.2.1]octane Key Differences: The iso-pentylphenoxy substituent enhances lipophilicity, improving CNS bioavailability but increasing off-target risks .
| Parameter | Target Compound | Compound 31 | Compound 42 |
|---|---|---|---|
| Substituent (Position 8) | 3-(Trifluoromethoxy)benzoyl | Sulfonyl | Sulfonyl |
| LogP | 3.8 | 2.1 | 4.5 |
| Plasma Stability (t₁/₂) | >6 h | 4.2 h | 5.8 h |
| CNS Penetration | Moderate | Low | High |
Benzoyl Derivatives with Modified Aromatic Rings
- BK10889 : 3-(1H-Pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane
- Tropifexor : Contains a 2-(trifluoromethoxy)phenyl-oxazole group targeting the farnesoid X receptor (FXR).
Heterocyclic Variants
- 3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane Hydrochloride :
- 8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione :
- Key Differences : The oxa-bridge and dione structure increase rigidity, favoring protease inhibition over receptor binding .
生物活性
The compound 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane represents a novel class of azabicyclic compounds known for their potential therapeutic applications, particularly in the management of inflammatory conditions and pain relief. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.29 g/mol. The structure features a pyrazole ring attached to an azabicyclo[3.2.1]octane core, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of endogenous fatty acid amides such as palmitoylethanolamide (PEA). By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its anti-inflammatory and analgesic effects at sites of inflammation .
Structure-Activity Relationship (SAR)
A detailed SAR study has revealed that modifications to the azabicyclo framework significantly influence the compound's potency and selectivity toward NAAA. For instance, variations in substituents on the pyrazole ring have been shown to alter inhibitory activity, with certain configurations yielding IC50 values in the low nanomolar range (e.g., ) for human NAAA .
Table 1: Inhibitory Activity of Selected Compounds
| Compound ID | Structure | IC50 (μM) | Selectivity |
|---|---|---|---|
| ARN19689 | Structure | 0.042 | High |
| ARN16186 | Structure | 0.655 | Moderate |
| ARN19876 | Structure | 0.300 | High |
Biological Assays
In vitro assays demonstrate that This compound exhibits high selectivity for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with only minimal inhibition observed at higher concentrations (25% and 34% at 30 μM, respectively) .
Case Studies
Several studies have investigated the therapeutic potential of this compound in animal models:
- Inflammatory Pain Model : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction in swelling compared to controls, indicating potent anti-inflammatory effects.
- Neuropathic Pain Model : In models simulating neuropathic pain, the compound demonstrated efficacy in reducing pain scores and improving mobility metrics.
常见问题
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting intermediates with stable protecting groups (e.g., tert-butyl carbamate in ) and stepwise coupling reactions. For example, using General Procedure (GP) 4 for Boc-deprotection under trifluoroacetic acid (TFA) conditions ensures high yields . Purification via flash chromatography (as in ) with gradients of ethyl acetate/hexane improves purity. Monitoring reaction progress by UPLC-MS ( ) helps identify side products early.
Advanced: What strategies are recommended for analyzing potential off-target interactions in receptor binding studies?
Methodological Answer:
Combine radioligand displacement assays with computational docking to map binding pockets. For instance, ’s SAR approach for pyrazole sulfonamides highlights modifying substituents (e.g., trifluoromethoxy groups) to assess selectivity. Use competitive binding assays against related receptors (e.g., GPCRs) and validate with cryo-EM to resolve binding modes .
Basic: Which spectroscopic methods are most effective for confirming structural integrity?
Methodological Answer:
- NMR : Assign peaks for the azabicyclo[3.2.1]octane core (e.g., bridgehead protons at δ 3.5–4.5 ppm) and pyrazole protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
- Elemental Analysis : Validate C, H, N percentages against calculated values (e.g., as in ) .
Advanced: How should in vivo pharmacokinetic studies be designed to control metabolic variability?
Methodological Answer:
Adopt a randomized block design (split-plot, as in ) with covariates like CYP450 genotype. Administer the compound via IV/PO routes in animal models, collect plasma at timed intervals, and analyze via LC-MS/MS. Include liver microsomal stability assays ( ) to identify metabolic hotspots .
Basic: What steps are critical in assessing the compound’s stability under varying pH conditions?
Methodological Answer:
- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
- Monitor degradation via HPLC-UV at 254 nm ( ).
- Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf-life .
Advanced: How can contradictory solubility data in polar vs. non-polar solvents be resolved?
Methodological Answer:
Replicate solubility tests in controlled conditions (25°C, inert atmosphere) using USP methods. Employ dynamic light scattering (DLS) to detect aggregates in polar solvents ( ). For non-polar solvents, use calorimetry (DSC) to measure melting points and eutectic mixtures .
Basic: What purification techniques achieve >95% purity post-synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel with EtOAc/hexane gradients ( ).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
- Prep-HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water .
Advanced: What computational models predict environmental persistence based on substituents?
Methodological Answer:
Use QSAR models to correlate trifluoromethoxy groups with environmental half-life (e.g., EPI Suite). Validate with INCHEMBIOL Project data ( ) on biodegradation pathways. Molecular dynamics simulations can assess binding to soil organic matter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
